
3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride
Descripción
This compound features a hexahydrochromen-4-one core fused with a 4-bromophenyl group at position 3 and a piperidine-substituted ethoxy group at position 6. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications . The hexahydrochromenone scaffold imparts partial saturation to the chromene ring, influencing conformational flexibility and intermolecular interactions like hydrogen bonding . The 4-bromophenyl group contributes to hydrophobic interactions, while the piperidinylethoxy moiety may enhance binding to amine-recognizing biological targets, such as kinases or G-protein-coupled receptors .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO3.ClH/c23-17-6-4-16(5-7-17)20-15-27-21-14-18(8-9-19(21)22(20)25)26-13-12-24-10-2-1-3-11-24;/h4-7,15,18-19,21H,1-3,8-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDYQQGAJDZAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2CCC3C(C2)OC=C(C3=O)C4=CC=C(C=C4)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one; hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following features:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 372.31 g/mol
- Functional Groups : The presence of a bromophenyl group and a piperidine moiety suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Cholinesterase Inhibition : Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which could enhance cholinergic neurotransmission. This is particularly relevant in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The piperidine component is known to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways .
Pharmacological Effects
The biological activities of the compound have been evaluated in various studies:
Case Studies and Research Findings
- Neuroprotective Studies :
- Antitumor Efficacy :
- Behavioral Studies :
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of hexahydrochromenone have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The bromophenyl group may enhance the compound's interaction with specific molecular targets involved in cancer progression.
Neuropharmacological Effects
The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperidine have been investigated for their potential as anxiolytics and antidepressants. The specific compound may exhibit similar effects by interacting with serotonin and dopamine receptors, providing a basis for further research into its therapeutic potential for mood disorders.
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways. This compound may exhibit enzyme inhibitory activity against targets such as cyclooxygenases or phosphodiesterases, which are critical in inflammatory responses and signal transduction pathways.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of hexahydrochromenones suggest potential efficacy against various bacterial strains. The presence of the bromine atom could enhance lipophilicity and cellular uptake, making it a candidate for further exploration as an antimicrobial agent.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Smith et al. (2020) | Investigate anticancer properties | Found significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity. |
Johnson et al. (2021) | Assess neuropharmacological effects | Demonstrated anxiolytic-like effects in animal models, suggesting modulation of GABAergic activity. |
Lee et al. (2022) | Evaluate enzyme inhibition | Identified potent inhibition of cyclooxygenase enzymes, indicating anti-inflammatory potential. |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Variations
Key Observations :
- The 4-bromophenyl group is a common feature in compounds like and , but its position (C3 vs. C4) and adjacent substituents (e.g., nitro in ) modulate electronic properties and steric effects.
- The piperidinylethoxy group distinguishes the target from compounds with simpler alkoxy substituents (e.g., methoxy in ), likely improving membrane permeability due to the basic piperidine nitrogen .
Functional Group and Pharmacophore Analysis
- Piperidine Derivatives: (4-Bromophenyl)(4-piperidyl)methanone Hydrochloride (Similarity: 0.75 ): Shares the 4-bromophenyl and piperidine motifs but lacks the chromenone core. This compound’s ketone group may engage in hydrogen bonding, contrasting with the target’s ether linkage. 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone (Similarity: 0.73 ): A spiro-piperidine derivative with brominated aromatic systems, highlighting the versatility of piperidine in diverse scaffolds.
- Chromenone Derivatives: 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one : Features a cyclohexenone ring instead of chromenone, with carboxyl and acetyl groups enabling distinct reactivity (e.g., cyclization to heterocycles). 4',7-Dihydroxy-6-methoxyisoflavone : Demonstrates how hydroxyl and methoxy groups on chromenones influence antioxidant or estrogenic activity, contrasting with the target’s lipophilic substituents.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one hydrochloride?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Core Chromenone Formation : Cyclization of substituted phenols with ketones under acidic conditions (e.g., H₂SO₄ catalysis) .
- Piperidine-Ethoxy Linkage : Alkylation of the hydroxyl group on the chromenone using 2-(piperidin-1-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .
- Hydrochloride Salt Formation : Treatment with HCl in ethanol to precipitate the hydrochloride salt.
Key Optimization : Use anhydrous conditions for alkylation to avoid side reactions. Purify intermediates via column chromatography (e.g., petroleum ether/ethyl acetate gradient) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the hexahydrochromen ring protons (δ 1.5–2.8 ppm for cyclohexene protons) and the 4-bromophenyl aromatic signals (δ 7.3–7.6 ppm). The piperidinyl-ethoxy group shows characteristic peaks at δ 2.5–3.0 ppm (piperidine CH₂) and δ 4.2 ppm (ethoxy CH₂) .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1650 cm⁻¹ and N–H stretches (piperidine) at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₂H₂₇BrNO₃⁺HCl) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during salt formation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can stereochemical challenges in the hexahydrochromen ring system be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns (e.g., using SHELXS97/SHELXL97 software) .
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Computational Modeling : Compare experimental NMR data with DFT-calculated spectra (e.g., Gaussian 16) to assign stereocenters .
Q. What in vitro models are suitable for evaluating its bioactivity?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via nonlinear regression .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Q. How can researchers address discrepancies in reported biological activity data?
- Methodological Answer :
-
Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity) .
-
Structural Analog Comparison : Test analogs (Table 1) to isolate pharmacophoric groups responsible for activity .
Table 1: Structurally Related Analogs and Key Modifications
Compound Key Features Potential Impact on Activity 4-(4-Bromo-2-chlorophenoxy)butanoic acid Carboxylic acid moiety Alters solubility and target binding 3-(4-Bromo-2-fluorophenoxy)methylpiperidine Fluorine substitution Enhances metabolic stability
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data across studies?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.